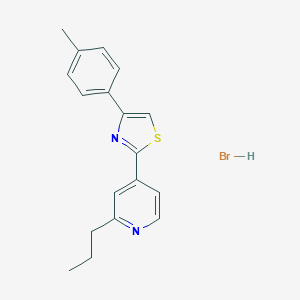
2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide
説明
2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide (2PPT) is a synthetic compound that has been extensively studied in recent years due to its potential to be used as a therapeutic agent. This compound has been shown to possess a wide range of biological activities including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, 2PPT has been found to have a variety of physiological and biochemical effects on the body.
科学的研究の応用
Inhibition of Sterol Regulatory Element Binding Proteins (SREBPs)
Fatostatin HBr is known as an inhibitor of sterol regulatory element binding proteins (SREBPs), which can inhibit the activation of SREBP-1 and SREBP-2 . SREBPs are transcription factors that have pivotal roles in lipogenesis and fat metabolism .
Anti-Cancer Properties
Fatostatin A has been shown to inhibit the androgen-independent proliferation of prostate cancer cells in a manner independent of the known IGF1 signaling pathway . It can inhibit cancer cell proliferation, invasion, migration, and block mitotic cell division .
Inhibition of Insulin-Induced Fat Formation
Fatostatin A has been found to inhibit insulin-induced fat formation in 3T3-L1 cells . This suggests potential applications in the treatment of conditions related to excessive fat formation.
Regulation of Blood Sugar Levels
In animal studies, Fatostatin A has been shown to prevent obese ob/ob mice from increasing their weight, blood sugar, and liver fat accumulation, even if they do not control the food intake of mice . This indicates potential applications in the management of obesity and diabetes.
Inhibition of High Glucose-Induced Upregulation of TGF-β
Through its actions on SCAP/SREBP-1, Fatostatin HBr inhibits high glucose-induced upregulation of TGF-β in primary rat mesangial cells . This suggests potential applications in the treatment of kidney diseases.
Potential Role in Treating Dyslipidemias
Given its role in inhibiting SREBPs, which are key regulators of lipid homeostasis, Fatostatin HBr may have potential applications in the treatment of dyslipidemias .
特性
IUPAC Name |
4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFNQZVFUMORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044314 | |
| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide | |
CAS RN |
298197-04-3 | |
| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




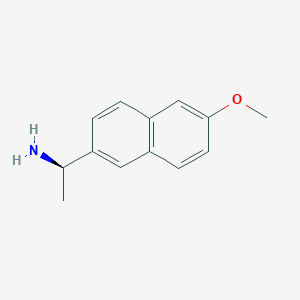

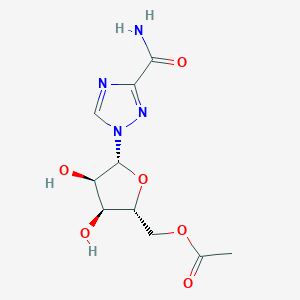

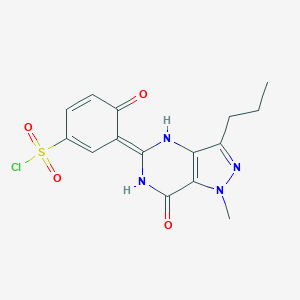
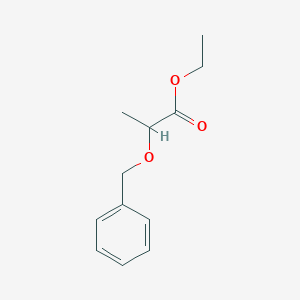
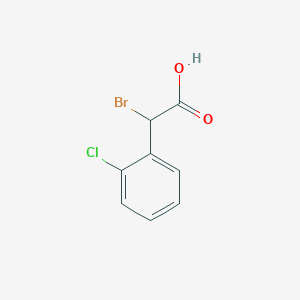
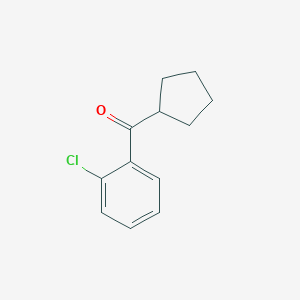

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
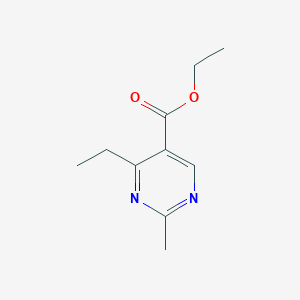
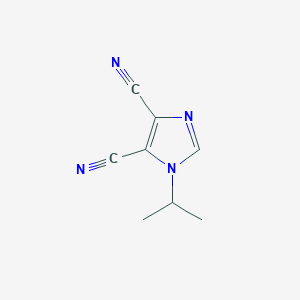
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)